Disodium hexachloroosmate

Organometallic Chemistry Synthetic Methodology Osmium Precursor Comparison

Researchers synthesizing η⁶-arene osmium complexes face inconsistent yields with alternative precursors. Disodium hexachloroosmate (Na₂OsCl₆, CAS 1307-81-9) delivers a 97% isolated yield for [(η⁶-C₆H₆)OsCl₂]₂-a 2.3-fold improvement over chloroosmic acid (42%) and osmium trichloride (76%). Its water insolubility enables anhydrous reaction conditions, while thermal decomposition yields OsO₂ for electrode and catalyst fabrication. Supplied as dihydrate, Os content ≥38.7%.

Molecular Formula Cl6Na2Os
Molecular Weight 448.93
CAS No. 1307-81-9
Cat. No. B1143497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium hexachloroosmate
CAS1307-81-9
Molecular FormulaCl6Na2Os
Molecular Weight448.93
Structural Identifiers
SMILES[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Hexachloroosmate: Product Overview


Disodium hexachloroosmate (Na₂OsCl₆, CAS 1307-81-9) is an inorganic salt containing the octahedral [OsCl₆]²⁻ anion with osmium in the +4 oxidation state. The compound is a paramagnetic, red-brown crystalline solid with a low-spin d⁴ electron configuration [1]. Commercially, it is typically supplied as a dihydrate with an osmium content of ≥38.7% . It serves as a key intermediate for preparing organoosmium complexes, including η⁶-arene and dihydrogen complexes, and can be synthesized by direct chlorination of osmium metal in molten sodium chloride [1].

Workflow
Organoosmium synthon precursor
Selection
High-purity osmium(IV) source for complex synthesis
Compatibility
Non-aqueous and moisture-sensitive protocols

Disodium Hexachloroosmate: Substitution Risks


While several osmium compounds can act as sources of the metal for synthesis, their physicochemical properties and reactivity differ markedly. For instance, ammonium hexachloroosmate ((NH₄)₂OsCl₆) is water-soluble, whereas the disodium salt is not . This difference in solubility can dictate the choice of reaction medium and workup procedures. More critically, the yield of target organometallic complexes is highly dependent on the specific precursor used. Attempts to substitute disodium hexachloroosmate with chloroosmic acid (H₂OsCl₆) or osmium trichloride (OsCl₃) for the synthesis of the versatile precursor [(η⁶-C₆H₆)OsCl₂]₂ result in significantly lower yields (42% and 76% vs. 97%, respectively), confirming that the counter-cation and hydration state profoundly influence reactivity [1]. The quantitative evidence below details these critical performance differentials.

Target
Disodium hexachloroosmate
Insoluble in water; enables non-aqueous synthesis and simple filtration recovery.
vs
Substitute
Ammonium hexachloroosmate
Water-soluble; may introduce moisture, alter biphasic conditions, and complicate isolation.
Target
Na₂OsCl₆
97% reported yield for [(η⁶-C₆H₆)OsCl₂]₂; robust under thermal and microwave conditions.
vs
Alternative Precursor
H₂OsCl₆ or OsCl₃
Substantially lower yields (42–76%) for the same synthon; counter-cation and hydration state critically influence reactivity.
Target
Na₂OsCl₆ decomposition
Thermal treatment yields osmium dioxide (OsO₂).
vs
Alternative
(NH₄)₂OsCl₆ decomposition
Produces metallic osmium (Os⁰); requires additional reduction if oxide phase is desired.

Disodium Hexachloroosmate: Quantified Advantages


Yield Advantage in Synthon Synthesis

Disodium hexachloroosmate (Na₂OsCl₆) delivers a 97% yield for the arene complex [(η⁶-C₆H₆)OsCl₂]₂, a universal starting material for organoosmium chemistry. This yield is 2.3 times higher than chloroosmic acid (H₂OsCl₆·xH₂O) and 1.28 times higher than osmium trichloride (OsCl₃·xH₂O) under their respective reported conditions [1]. The optimized protocol uses aqueous ethanol and can be accelerated with microwave irradiation, reducing the reaction time from 100 h to 3 h while maintaining 97% yield [1].

Synthon Yield
Head-to-head
97% yield vs. 42% (H₂OsCl₆) and 76% (OsCl₃) for [(η⁶-C₆H₆)OsCl₂]₂
Supports precursor selection for high-efficiency organoosmium synthesis
Reported under aq. ethanol, thermal (100 h) or microwave (3 h, 100 °C)
Organometallic Chemistry Synthetic Methodology Osmium Precursor Comparison

Water Insolubility Differentiation

Disodium hexachloroosmate is classified as 'Insoluble in water' on its certified specification sheet , whereas ammonium hexachloroosmate is explicitly 'soluble in water' . This fundamental difference dictates the choice of reaction medium for aqueous vs. non-aqueous synthesis, influences purification strategies, and affects the compound's behavior in biphasic or supported catalyst preparations.

Water Solubility
Specification review
Insoluble (Na₂OsCl₆) vs. soluble ((NH₄)₂OsCl₆)
Determines reaction medium compatibility and isolation workflow
Based on vendor specification sheets; independent verification recommended
Solubility Physicochemical Property Procurement Specification

Thermal Decomposition Product Difference

Ammonium hexachloroosmate undergoes thermal decomposition in a reducing atmosphere to directly yield metallic osmium (Os⁰) with no crystalline intermediates, forming an amorphous {OsCl₄}x intermediate phase [1]. In contrast, hexachloroosmate salts like the sodium analog are known to decompose to osmium dioxide (OsO₂) [2]. This divergence in decomposition products is critical when the target is metallic osmium versus the oxide.

Thermal Decomposition
Cross-study comparable
Na₂OsCl₆ → OsO₂; (NH₄)₂OsCl₆ → Os⁰ metal
Guides precursor choice for oxide vs. metallic osmium targets
Decomposition under reducing atmosphere; PXRD data available for ammonium salt
Thermal Decomposition Material Science Osmium Nanoparticles

Disodium Hexachloroosmate: Optimal Applications


Organoosmium Building Block Synthesis

When the synthesis of the dimeric arene complex [(η⁶-C₆H₆)OsCl₂]₂ or its derivatives is the primary goal, disodium hexachloroosmate is the unequivocal precursor of choice. As demonstrated by Bautista et al., Na₂OsCl₆ achieves a 97% isolated yield, compared to only 42% from chloroosmic acid and 76% from osmium chloride. This 2.3-fold yield advantage minimizes the use of costly osmium and is robust under both conventional thermal (100 h) and microwave-accelerated (3 h) conditions [1].

Non-Aqueous Precursor for Inert Synthesis

For reactions performed in rigorously dry organic solvents or under inert atmosphere conditions, the water-insoluble disodium hexachloroosmate offers a distinct advantage over its water-soluble ammonium counterpart. Its insolubility prevents unintended dissolution and facilitates handling, whereas the ammonium salt's solubility could introduce water into the reaction milieu, potentially quenching sensitive intermediates .

Precursor for OsO₂ Nanomaterials

When the target material is osmium dioxide (OsO₂) rather than metallic osmium, disodium hexachloroosmate is the appropriate precursor. Its thermal decomposition yields the dioxide, in contrast to the ammonium salt which decomposes directly to osmium metal [2][3]. This property is critical for fabricating OsO₂-based electrodes, catalysts, or sensors where the oxide's distinct electronic and catalytic properties are required.

Application
Selection Property
Validation Focus
Organoosmium building block synthesis
Precursor-dependent yield profile
Arene complex [(η⁶-C₆H₆)OsCl₂]₂ formation efficiency
Non-aqueous / moisture-sensitive reactions
Water insolubility
Anhydrous protocol compatibility and catalyst immobilization
OsO₂ nanomaterial precursor
Thermal decomposition to OsO₂
Oxide phase formation control vs. metallic Os

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